molecular formula C17H14BrN3O2S2 B2599425 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide CAS No. 392302-83-9

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2599425
CAS No.: 392302-83-9
M. Wt: 436.34
InChI Key: AGGXTSKHYXMXOV-UHFFFAOYSA-N
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Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a synthetic compound based on the 1,3,4-thiadiazole pharmacophore, a heterocyclic scaffold extensively documented in scientific literature for its diverse biological activities . This specific derivative is of significant interest in medicinal chemistry and oncology research, primarily for its potential as an anticancer agent. The molecular structure incorporates a 3-methoxybenzamide group and a 4-bromobenzylthio substituent, which are key to its interactions with biological targets . The 1,3,4-thiadiazole core is a well-established pharmacophore associated with antimicrobial, anticancer, and antimitotic activities . Research on analogous 1,3,4-thiadiazole derivatives has demonstrated promising cytotoxic effects against various human cancer cell lines, inducing apoptosis and inhibiting key signaling pathways critical for tumor growth and survival . Its mechanism of action is hypothesized to involve the inhibition of specific molecular targets, such as kinases or other enzymes involved in cell proliferation . Furthermore, the compound's structure allows it to participate in various chemical reactions, such as nucleophilic substitution at the thiadiazole ring, making it a versatile intermediate for further chemical exploration and structure-activity relationship (SAR) studies . This compound is provided exclusively for research applications, including pharmaceutical development and biochemical studies. It is not intended for diagnostic or therapeutic use. For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S2/c1-23-14-4-2-3-12(9-14)15(22)19-16-20-21-17(25-16)24-10-11-5-7-13(18)8-6-11/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGXTSKHYXMXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is usually synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole ring reacts with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Methoxybenzamide Group: The final step involves the coupling of the intermediate with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under catalytic hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles like sodium azide or thiourea can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Azides and thiols.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research has indicated that thiadiazole derivatives exhibit promising antimicrobial and antifungal properties. N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide has been studied for its potential efficacy against various pathogens. In vitro studies have demonstrated that this compound can inhibit the growth of bacteria and fungi, suggesting its use as a therapeutic agent in treating infections.

Anticancer Properties

Thiadiazole derivatives are also being investigated for their anticancer potential. Preliminary studies have shown that this compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of key cellular pathways. Specific cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have been used to evaluate its cytotoxic effects, with results indicating significant activity at certain concentrations .

Synthetic Routes

The synthesis of this compound involves several steps:

  • Formation of Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazides.
  • Introduction of Bromobenzylthio Group : A nucleophilic substitution reaction is employed to attach this group.
  • Attachment of Methoxybenzamide Moiety : This final step involves coupling with appropriate benzoyl chlorides.

These synthetic methods can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

Material Science Applications

In material science, the unique properties of this compound could lead to the development of new materials with enhanced thermal stability or conductivity. Its ability to form complexes with metals may also be explored for catalytic applications.

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The bromobenzyl group enhances the compound’s ability to penetrate cell membranes, while the methoxybenzamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs involve variations in the thiadiazole ring substituents. Key comparisons include:

a) Benzylthio vs. Halogenated Benzylthio Groups
  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j, ): Substitution: 4-chlorobenzylthio (electron-withdrawing) and phenoxy-acetamide. Melting Point: 138–140°C .
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m, ): Substitution: Simple benzylthio (electron-neutral) and methoxyphenoxy-acetamide. Melting Point: 135–136°C . The absence of halogenation in the benzyl group may enhance solubility but reduce electrophilic reactivity.
b) Alkylthio vs. Arylthio Groups
  • N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g, ): Substitution: Ethylthio (flexible, electron-neutral) and phenoxy-acetamide. Melting Point: 168–170°C .
c) Thiadiazine-Thione Hybrids ()
  • N-(5-((4-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5c) :
    • Substitution: 4-methylbenzylthio (electron-donating) and thiadiazine-thione.
    • Melting Point: 169–171°C .
    • The methyl group enhances electron density, which may influence redox properties compared to the target’s brominated analog.

Physicochemical Properties

A comparative analysis of melting points and synthetic yields highlights substituent-dependent trends:

Compound (Reference) Substituents (R1, R2) Melting Point (°C) Yield (%)
Target Compound 4-Bromobenzylthio, 3-methoxybenzamide Not reported N/A
5j () 4-Chlorobenzylthio, phenoxy-acetamide 138–140 82
5m () Benzylthio, methoxyphenoxy-acetamide 135–136 85
5g () Ethylthio, phenoxy-acetamide 168–170 78
5c () 4-Methylbenzylthio, thiadiazine-thione 169–171 67
  • Melting Points : Bromine’s higher atomic weight and polarizability in the target compound likely increase melting points compared to chloro or methyl analogs, though direct data are unavailable.
  • Yields : Benzylthio derivatives (e.g., 5m, 85%) generally exhibit higher synthetic efficiency than halogenated analogs (e.g., 5j, 82%), suggesting steric/electronic factors influence reaction kinetics .

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique structural features, including a thiadiazole ring and a bromobenzyl group, contribute to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on current literature and research findings.

  • Molecular Formula : C17H14BrN3OS2
  • Molecular Weight : 420.35 g/mol
  • CAS Number : 392302-77-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the thiadiazole ring through the reaction of thiosemicarbazide with appropriate carboxylic acid derivatives.
  • Introduction of the 4-bromobenzylthio group via nucleophilic substitution.
  • Coupling with 3-methoxybenzoyl chloride to yield the final product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that this compound effectively inhibits the growth of various bacterial strains and fungi. The mechanism may involve interference with cellular processes in target organisms, although specific pathways require further investigation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's effectiveness is attributed to its ability to target specific signaling pathways involved in cancer cell growth and survival .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0EGFR/HER-2 inhibition
A5496.0Induction of apoptosis
SK-BR-33.5Cell cycle arrest

Case Studies

  • Breast Cancer Study : In a study involving MCF-7 cells, this compound was found to inhibit cell proliferation significantly at low micromolar concentrations (IC50 = 5.0 µM). The compound demonstrated selectivity towards cancer cells compared to healthy cells .
  • Antifungal Evaluation : Another study evaluated the antifungal activity against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating potential as an antifungal agent.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
  • DNA Interaction : It may bind to DNA, disrupting replication and transcription processes.
  • Signaling Pathway Modulation : The compound appears to affect signaling pathways related to cell growth and apoptosis .

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